Cas no 59167-68-9 (4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one)
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 4,5-dimethyl-3h-1,3-oxazol-2-one
- 4,5-dimethyl-1,3-oxazol-2(3h)-one
- 4,5-dimethyl-3H-oxazol-2-one
- 4,5-Dimethyl-3H-oxazolon-(2)
- 4,5-Dimethyl-4-oxazolin-2-on
- 4.5-Dimethyl-3H-oxazol-2-one
- AC1L5PXG
- AC1Q6H3I
- CTK1H2364
- NSC129749
- SureCN6937532
- 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one
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- MDL: MFCD16990067
Computed Properties
- Exact Mass: 113.04771
Experimental Properties
- PSA: 38.33
- LogP: 0.58470
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A230623-1g |
4,5-Dimethyloxazol-2(3H)-one |
59167-68-9 | 95+% | 1g |
$397.00 | 2021-07-07 | |
| Ambeed | A230623-5g |
4,5-Dimethyloxazol-2(3H)-one |
59167-68-9 | 95+% | 5g |
$3198.0 | 2024-04-18 | |
| TRC | D478565-10mg |
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one |
59167-68-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D478565-50mg |
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one |
59167-68-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D478565-100mg |
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one |
59167-68-9 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM413396-1g |
4,5-dimethyl-1,3-oxazol-2(3H)-one |
59167-68-9 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM413396-5g |
4,5-dimethyl-1,3-oxazol-2(3H)-one |
59167-68-9 | 95%+ | 5g |
$*** | 2023-03-29 | |
| Enamine | EN300-1753841-0.05g |
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one |
59167-68-9 | 93% | 0.05g |
$87.0 | 2023-09-16 | |
| Enamine | EN300-1753841-0.1g |
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one |
59167-68-9 | 93% | 0.1g |
$130.0 | 2023-09-16 | |
| Enamine | EN300-1753841-0.25g |
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one |
59167-68-9 | 93% | 0.25g |
$186.0 | 2023-09-16 |
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one Suppliers
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one
Introduction to 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one (CAS No. 59167-68-9)
4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 59167-68-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the oxazolone class, a structural motif known for its versatility in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and exhibit diverse biological activities. The presence of methyl substituents at the 4 and 5 positions enhances its structural stability and influences its electronic properties, making it a valuable scaffold for drug discovery.
The structure of 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one features a five-membered ring containing two nitrogen atoms and one oxygen atom, with additional methyl groups at the 4 and 5 positions. This arrangement imparts unique reactivity and binding characteristics that have been exploited in various synthetic applications. The compound’s ability to form stable complexes with biological targets has made it a subject of interest in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on oxazolone derivatives due to their potential as pharmacophores. The synthesis of 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one has been optimized through multiple pathways, including cyclocondensation reactions involving appropriate precursors such as β-ketoesters or β-ketoamides. These synthetic strategies have enabled the production of the compound in high yields and purity, facilitating its use in downstream applications.
One of the most compelling aspects of 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one is its biological activity. Preclinical studies have demonstrated that this compound exhibits inhibitory effects on various enzymes and receptors relevant to human health. Notably, it has shown promise as an inhibitor of enzymes involved in inflammation and oxidative stress pathways. These findings align with the growing interest in developing small-molecule modulators that can target these pathways without significant off-target effects.
The pharmacological profile of 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one has been further explored through computational modeling and experimental validation. Molecular docking studies have revealed that this compound can interact with specific binding pockets on target proteins, suggesting mechanisms for its observed biological effects. Additionally, structural modifications based on this scaffold have been investigated to enhance potency and selectivity.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like oxazolones due to their inherent bioisosteric properties. The flexibility of the 4,5-dimethyl substitution pattern allows for fine-tuning of electronic and steric interactions with biological targets. This adaptability has led to the development of novel analogs with improved pharmacokinetic profiles and reduced toxicity.
The synthetic utility of 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one extends beyond pharmaceutical applications. It serves as a key intermediate in the synthesis of more complex molecules with diverse functionalities. Its incorporation into larger scaffolds has enabled the creation of libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery efforts.
In conclusion, 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one (CAS No. 59167-68-9) represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features and biological activity make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.
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